

# Disperse blue 124 chemical properties and structure

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# Disperse Blue 124: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Disperse Blue 124** is a synthetic monoazo dye belonging to the disperse class of dyes, characterized by its low water solubility and its application in dyeing hydrophobic fibers such as polyester and acetate.[1] Its chemical structure, 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate, imparts a brilliant blue color.[2][3] Beyond its use in the textile industry, **Disperse Blue 124** is recognized as a significant contact allergen, frequently implicated in textile dermatitis.[4][5] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, analysis, and biological interactions of **Disperse Blue 124**, tailored for a scientific audience.

### **Chemical Structure and Identification**

**Disperse Blue 124** is structurally characterized by a substituted azobenzene core, linking a 5-nitrothiazole moiety to an N-ethyl-m-toluidine derivative.

Molecular Structure:

Chemical Structure of **Disperse Blue 124** 



Identifier	Value	
IUPAC Name	2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate[2]	
CAS Number	15141-18-1, 61951-51-7[2]	
Molecular Formula	C16H19N5O4S[6]	
Molecular Weight	377.42 g/mol [6]	
Synonyms	C.I. 111938, C.I. Disperse Blue 124, Serisol 3RD, Ethanol, 2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]-, acetate (ester)[7] [8]	

## **Physicochemical Properties**

A summary of the key physicochemical properties of **Disperse Blue 124** is presented in the table below.

Property	Value	Source
Boiling Point	545.7 °C	[4]
Flash Point	283.8 °C	[4]
Density	1.35 g/cm <sup>3</sup>	[4]
XLogP3	4.7	[8]
Hydrogen Bond Acceptor Count	9	[8]
Rotatable Bond Count	8	[8]

# Experimental Protocols Synthesis of Disperse Blue 124

## Foundational & Exploratory





The synthesis of **Disperse Blue 124** is typically achieved through a diazo coupling reaction. The general procedure involves the diazotization of 5-nitro-2-aminothiazole followed by coupling with N-ethyl-N-(2-acetoxyethyl)-m-toluidine.

#### Diazotization of 5-Nitro-2-aminothiazole:

- Dissolve 5-nitro-2-aminothiazole in a mixture of concentrated sulfuric acid and water at a low temperature (0-5 °C).
- Add a solution of sodium nitrite in concentrated sulfuric acid (nitrosylsulfuric acid) dropwise to the cooled solution while maintaining the temperature below 5 °C.
- Stir the reaction mixture for 1-2 hours at 0-5 °C to ensure complete diazotization. The
  completion of the reaction can be monitored by testing for the absence of the starting amine
  using a suitable indicator.

#### Coupling Reaction:

- Dissolve 2-(Ethyl(m-tolyl)amino)ethyl acetate in an acidic aqueous solution (e.g., dilute acetic acid or hydrochloric acid) and cool to 0-5 °C.
- Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature at 0-5 °C.
- Continue stirring for several hours at low temperature to allow the coupling reaction to go to completion.
- The resulting dye will precipitate out of the solution.

#### Purification:

- Collect the precipitated dye by filtration.
- Wash the crude dye thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
- Further purification can be achieved by recrystallization from a suitable organic solvent, such as ethanol or a mixture of ethanol and water.



• Dry the purified dye under vacuum.



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Synthesis Workflow for Disperse Blue 124

## Analysis of Disperse Blue 124 in Textiles by HPLC-UV/Vis

This protocol describes the extraction and quantification of **Disperse Blue 124** from a textile sample.

### Sample Preparation:

- Cut a representative sample of the dyed textile (approximately 1 gram) into small pieces.
- Place the textile pieces into a flask and add 20 mL of methanol.
- Extract the dye by sonicating the mixture at 50 °C for 30 minutes.
- Centrifuge the extract at 10,000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 μm PTFE syringe filter.[2]





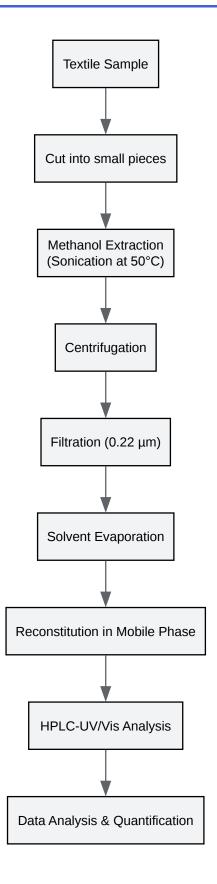


 Evaporate the solvent and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

### **HPLC Conditions:**

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm)
- Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate) is commonly used. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the dye.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL
- Detection: UV/Vis detector set at the absorption maximum (λmax) of Disperse Blue 124 in the mobile phase.
- Quantification: Create a calibration curve using standard solutions of **Disperse Blue 124** of known concentrations. The concentration of the dye in the textile extract can be determined by comparing its peak area to the calibration curve.





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Analytical Workflow for Disperse Blue 124 in Textiles



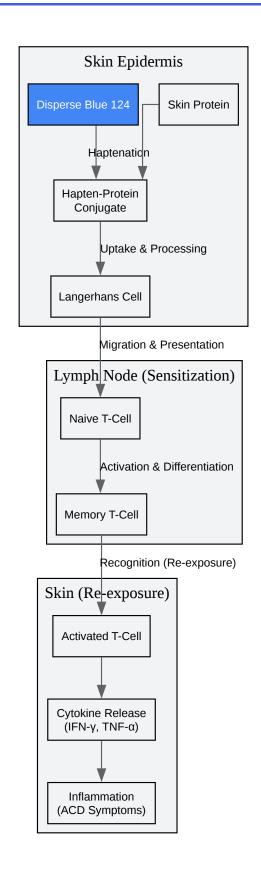
## **Biological Interactions and Signaling Pathways**

**Disperse Blue 124** is a well-documented hapten, a small molecule that can elicit an immune response only when it binds to a larger carrier molecule, typically a protein.[8] This process is central to its role in causing allergic contact dermatitis (ACD), a type IV delayed-type hypersensitivity reaction.

The proposed mechanism for **Disperse Blue 124**-induced ACD involves the following key steps:

- Penetration and Haptenation: The small, lipophilic Disperse Blue 124 molecule penetrates
  the stratum corneum of the skin. In the epidermis, it covalently binds to endogenous skin
  proteins, forming hapten-protein conjugates.
- Antigen Presentation: Langerhans cells, the resident antigen-presenting cells of the
  epidermis, recognize and internalize these hapten-protein conjugates. They then process the
  conjugates and present haptenated peptides on their surface via MHC class II molecules.
- Sensitization Phase: The activated Langerhans cells migrate to the regional lymph nodes.
   Here, they present the haptenated peptides to naive T-helper (Th) cells. This interaction, along with co-stimulatory signals, leads to the clonal expansion and differentiation of hapten-specific memory Th1 and Tc1 cells.
- Elicitation Phase: Upon subsequent exposure to **Disperse Blue 124**, the hapten-protein conjugates are again formed and presented by Langerhans cells. This time, the circulating memory T cells recognize the antigen in the skin.
- Inflammatory Response: The activated T cells release pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). These cytokines recruit other inflammatory cells, such as macrophages and neutrophils, to the site of exposure, leading to the characteristic clinical manifestations of ACD, including erythema, edema, and vesiculation.





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Signaling Pathway of Disperse Blue 124-Induced Allergic Contact Dermatitis



## Conclusion

**Disperse Blue 124** remains a commercially important dye for synthetic textiles, but its allergenic potential necessitates a thorough understanding of its chemical and biological properties. This technical guide has provided a comprehensive overview of its structure, physicochemical characteristics, synthesis, and analytical methods. The detailed experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers in chemistry, toxicology, and dermatology. Further research into the specific metabolic pathways of **Disperse Blue 124** in the skin and the development of less-allergenic alternative dyes are important future directions.

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